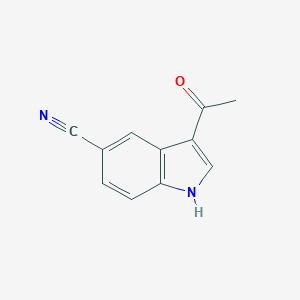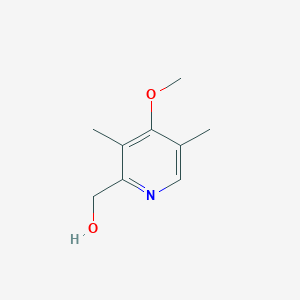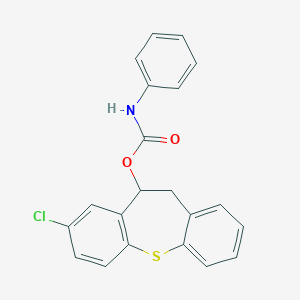
10,11-Dihydro-8-chlorodibenzo(b,f)thiepin-10-ol phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,11-Dihydro-8-chlorodibenzo(b,f)thiepin-10-ol phenylcarbamate is a chemical compound that belongs to the class of tricyclic antidepressants. It has been widely used in scientific research due to its potential therapeutic effects on various neurological disorders.
Wirkmechanismus
The exact mechanism of action of 10,11-Dihydro-8-chlorodibenzo(b,f)thiepin-10-ol phenylcarbamate is not fully understood. However, it is believed to act as a serotonin-norepinephrine reuptake inhibitor (SNRI) and to modulate the activity of various neurotransmitters, including serotonin, norepinephrine, and dopamine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can alleviate the symptoms of depression and other neurological disorders.
Biochemische Und Physiologische Effekte
10,11-Dihydro-8-chlorodibenzo(b,f)thiepin-10-ol phenylcarbamate has been shown to have a range of biochemical and physiological effects. It can increase the levels of various neurotransmitters, including serotonin, norepinephrine, and dopamine, in the brain. This can lead to an improvement in mood, cognitive function, and pain management. The compound has also been shown to have anti-inflammatory and antioxidant properties, which can protect against oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 10,11-Dihydro-8-chlorodibenzo(b,f)thiepin-10-ol phenylcarbamate in lab experiments is its well-established mechanism of action and safety profile. The compound has been extensively studied in vitro and in vivo, and its efficacy and safety have been demonstrated in numerous studies. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental protocols.
Zukünftige Richtungen
There are several future directions for research on 10,11-Dihydro-8-chlorodibenzo(b,f)thiepin-10-ol phenylcarbamate. One area of interest is the development of new analogs with improved efficacy and safety profiles. Another area of research is the investigation of the compound's potential therapeutic effects on other neurological disorders, such as bipolar disorder and post-traumatic stress disorder. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to identify potential biomarkers for its efficacy and safety.
Synthesemethoden
The synthesis of 10,11-Dihydro-8-chlorodibenzo(b,f)thiepin-10-ol phenylcarbamate involves the reaction of 8-chlorodibenzo(b,f)thiepin-10-ol with phenyl isocyanate. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is purified by recrystallization or column chromatography. The synthesis method has been optimized to achieve high yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
10,11-Dihydro-8-chlorodibenzo(b,f)thiepin-10-ol phenylcarbamate has been extensively studied for its potential therapeutic effects on various neurological disorders, including depression, anxiety, and schizophrenia. It has also been investigated for its analgesic and anti-inflammatory properties. The compound has been used in vitro and in vivo studies to elucidate its mechanism of action and to evaluate its efficacy and safety.
Eigenschaften
CAS-Nummer |
69195-77-3 |
|---|---|
Produktname |
10,11-Dihydro-8-chlorodibenzo(b,f)thiepin-10-ol phenylcarbamate |
Molekularformel |
C21H16ClNO2S |
Molekulargewicht |
381.9 g/mol |
IUPAC-Name |
(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl) N-phenylcarbamate |
InChI |
InChI=1S/C21H16ClNO2S/c22-15-10-11-20-17(13-15)18(12-14-6-4-5-9-19(14)26-20)25-21(24)23-16-7-2-1-3-8-16/h1-11,13,18H,12H2,(H,23,24) |
InChI-Schlüssel |
FRUZYZZJDYXFNN-UHFFFAOYSA-N |
SMILES |
C1C(C2=C(C=CC(=C2)Cl)SC3=CC=CC=C31)OC(=O)NC4=CC=CC=C4 |
Kanonische SMILES |
C1C(C2=C(C=CC(=C2)Cl)SC3=CC=CC=C31)OC(=O)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



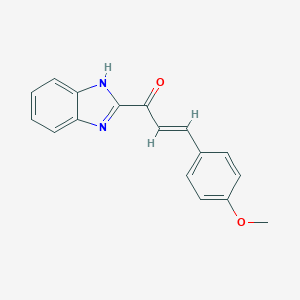
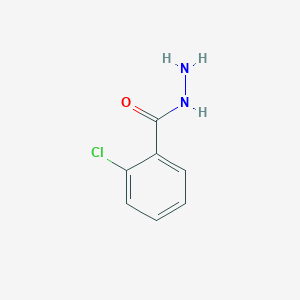
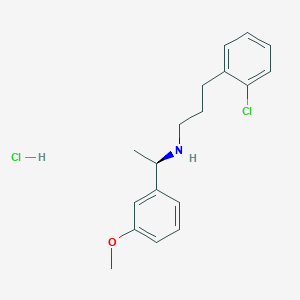
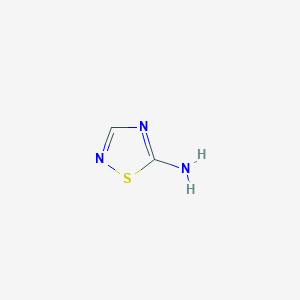
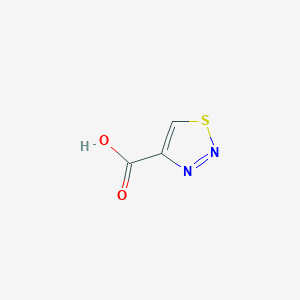
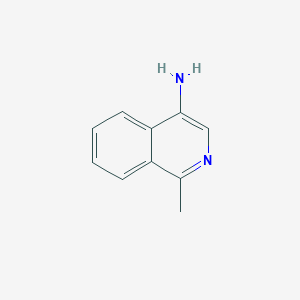
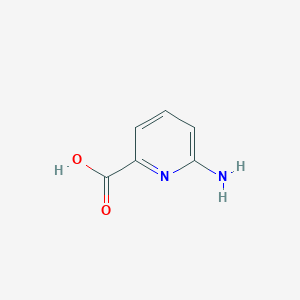
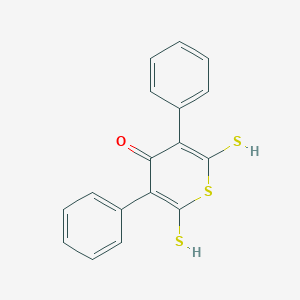
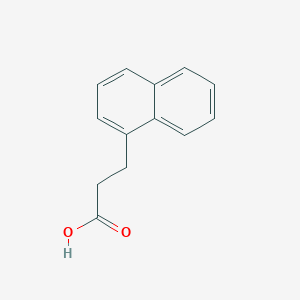
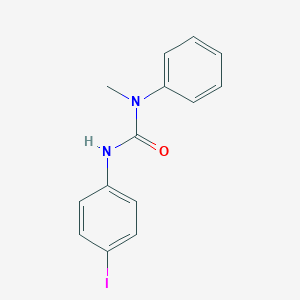
![2-[(4-Chlorophenyl)sulfanyl]acetohydrazide](/img/structure/B188581.png)
